molecular formula C13H16N4O2 B7357967 3-(1-methylcyclopropyl)-5-[5-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole

3-(1-methylcyclopropyl)-5-[5-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole

Cat. No. B7357967
M. Wt: 260.29 g/mol
InChI Key: BUXCWVQJZBIMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methylcyclopropyl)-5-[5-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-(1-methylcyclopropyl)-5-[5-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-methylcyclopropyl)-5-[5-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole in lab experiments include its ability to inhibit the growth of cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for research on 3-(1-methylcyclopropyl)-5-[5-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole. These include further studies to elucidate its mechanism of action, exploration of its potential as a therapeutic agent for various diseases, and investigation of its potential toxicity and side effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-(1-methylcyclopropyl)-5-[5-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole involves the reaction of 5-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methylcyclopropylamine and sodium azide to yield the final product.

Scientific Research Applications

3-(1-methylcyclopropyl)-5-[5-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole has shown promising results in various scientific research applications. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, it has been found to protect neurons from oxidative stress and inflammation. In anti-inflammatory effects, it has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(1-methylcyclopropyl)-5-[5-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-13(3-4-13)12-15-11(19-17-12)9-6-14-16-10(9)8-2-5-18-7-8/h6,8H,2-5,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXCWVQJZBIMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NOC(=N2)C3=C(NN=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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